N-(2-Aminoethyl)-N-ethyl-m-toluidine chemical properties
N-(2-Aminoethyl)-N-ethyl-m-toluidine chemical properties
An In-depth Technical Guide to the Chemical Properties of N-(2-Aminoethyl)-N-ethyl-m-toluidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of N-(2-Aminoethyl)-N-ethyl-m-toluidine (CAS No. 19248-13-6). The information is compiled from various chemical data sources to support research and development activities.
Chemical and Physical Properties
N-(2-Aminoethyl)-N-ethyl-m-toluidine is a substituted aromatic amine. The following table summarizes its key physical and chemical properties.
| Property | Value | Citation(s) |
| CAS Number | 19248-13-6 | [1][2][3] |
| Molecular Formula | C₁₁H₁₈N₂ | [3][4] |
| Molecular Weight | 178.28 g/mol | [3][5] |
| Appearance | Light orange to Yellow to Green clear liquid | [6] |
| Physical State | Liquid (at 20°C) | |
| Purity | >98.0% (by GC) | [6] |
| Boiling Point | 120 °C at 25 mmHg | |
| Specific Gravity | 0.98 (at 20°C/20°C) | |
| Storage Conditions | Store at room temperature, preferably <15°C in a cool, dark place under an inert atmosphere. | [7] |
| Sensitivity | Air sensitive |
Spectroscopic Data
Reactivity and Safety Information
N-(2-Aminoethyl)-N-ethyl-m-toluidine is classified as a hazardous substance. The following table summarizes its GHS safety information.
| Hazard Class | Statement | Citation(s) |
| Signal Word | Warning | [7] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. |
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/eye protection/face protection.[6]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332 + P313: If skin irritation occurs: Get medical advice/attention.[6]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[6]
Experimental Protocols
Detailed, peer-reviewed experimental protocols for the synthesis and property determination of N-(2-Aminoethyl)-N-ethyl-m-toluidine are not widely available. However, general methodologies for the synthesis of related secondary and tertiary amines are well-established.
Example Synthesis of a Related Compound: N-Ethyl-m-toluidine
A common method for the synthesis of N-ethyl-m-toluidine involves the direct N-alkylation of m-toluidine with an ethyl halide, such as ethyl bromide.[8] The reaction typically proceeds as follows:
-
m-Toluidine is reacted with ethyl bromide in a sealed vessel at room temperature.
-
A crystalline hydrobromide salt of the amine is formed.
-
The free amine is liberated by the addition of a base, such as 10% sodium hydroxide solution.
-
The product is extracted with an organic solvent like ether.
-
The crude amine is purified. A common purification method involves the formation of a nitroso derivative to separate the secondary amine from any unreacted primary amine and over-alkylated tertiary amine. The nitroso compound is then reduced back to the pure secondary amine.[8]
This provides a general framework, but specific reaction conditions, stoichiometry, and purification methods would need to be optimized for the synthesis of N-(2-Aminoethyl)-N-ethyl-m-toluidine.
Determination of Physical Properties:
-
Boiling Point: The boiling point is determined by distillation at a specific pressure (e.g., 25 mmHg), measuring the temperature at which the liquid and vapor phases are in equilibrium.
-
Specific Gravity: This is typically measured using a pycnometer or a hydrometer, comparing the density of the substance to the density of a reference substance (usually water) at a specified temperature.
Biological Activity and Signaling Pathways
There is no significant evidence in the reviewed literature to suggest that N-(2-Aminoethyl)-N-ethyl-m-toluidine has specific biological activities or is involved in cellular signaling pathways. Its primary applications appear to be in industrial and chemical synthesis.[9][10]
Visualizations
Industrial Applications Workflow
The following diagram illustrates the potential industrial applications of N-(2-Aminoethyl)-N-ethyl-m-toluidine as a chemical intermediate.
Caption: Industrial uses of N-(2-Aminoethyl)-N-ethyl-m-toluidine.
References
- 1. calpaclab.com [calpaclab.com]
- 2. 19248-13-6(N-(2-Aminoethyl)-N-ethyl-m-toluidine) | Kuujia.com [kuujia.com]
- 3. scbt.com [scbt.com]
- 4. N-(2-AMINOETHYL)-N-ETHYL-M-TOLUIDINE(19248-13-6) IR Spectrum [chemicalbook.com]
- 5. N-(2-Aminoethyl)-N-ethyl-m-toluidine - [sigmaaldrich.com]
- 6. N-(2-Aminoethyl)-N-ethyl-m-toluidine | 19248-13-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 7. bldpharm.com [bldpharm.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Cas 19248-13-6,N-(2-AMINOETHYL)-N-ETHYL-M-TOLUIDINE | lookchem [lookchem.com]
- 10. Tristar Intermediates Pvt. Ltd. - Personal Care & Homecare Additives: N-Ethyl-N-2-Hydroxyehtyl-M-Toluidine (DC-21) [tristarintermediates.org]
